Product packaging for Methyl 6-formyl-2-pyridinecarboxylate(Cat. No.:CAS No. 69950-65-8)

Methyl 6-formyl-2-pyridinecarboxylate

Cat. No.: B3022676
CAS No.: 69950-65-8
M. Wt: 165.15 g/mol
InChI Key: CERBENZCBVYKEF-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental scaffolds in the realms of organic synthesis and medicinal chemistry. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. nih.gov This versatility has led to the incorporation of the pyridine motif into a vast array of pharmaceuticals, agrochemicals, and functional materials. elsevier.combcrcp.ac.in

In medicinal chemistry, the pyridine ring is a common feature in numerous approved drugs, where it can act as a pharmacophore, engage in hydrogen bonding, and improve the pharmacokinetic properties of a molecule. frontiersin.orgnih.gov Pyridine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.net

Contextualization of Methyl 6-Formyl-2-Pyridinecarboxylate as a Key Building Block for Advanced Molecular Architectures

This compound serves as a crucial starting material for the synthesis of more complex molecules due to the differential reactivity of its two functional groups. The aldehyde group is susceptible to nucleophilic attack and can participate in condensation reactions, while the ester group can be hydrolyzed or converted into other functional derivatives. This dual functionality allows for sequential and controlled modifications, enabling the construction of intricate molecular frameworks.

One notable application is in the synthesis of telomerase inhibitors. nih.govresearchgate.net For instance, the corresponding 6-formyl-2-carboxylic acid can be coupled with various phenols, thiophenols, and anilines to produce a library of pyridine-2-carboxylate derivatives. nih.gov These compounds have been investigated for their potential to inhibit telomerase, an enzyme implicated in cancer.

Furthermore, this compound is utilized in the creation of sophisticated ligands for coordination chemistry. The nitrogen atom of the pyridine ring, along with the oxygen atoms of the formyl and ester groups, can act as coordination sites for metal ions, leading to the formation of stable metal complexes. cymitquimica.comresearchgate.net These complexes have potential applications in catalysis and materials science. The ability to serve as a precursor for such advanced structures underscores the importance of this compound as a versatile building block. cymitquimica.com

Research Landscape and Emerging Trends in Pyridinecarboxalate Chemistry

The field of pyridinecarboxylate chemistry is an active area of research, driven by the continuous need for novel compounds with specific biological or material properties. elsevier.com A significant trend is the development of new and more efficient synthetic methodologies to access functionalized pyridine derivatives. This includes the exploration of novel catalytic systems and the use of multicomponent reactions to increase synthetic efficiency. bcrcp.ac.in

In medicinal chemistry, there is a growing interest in using pyridinecarboxylic acid isomers and their esters to discover new enzyme inhibitors. nih.gov The structural diversity that can be achieved by modifying the pyridinecarboxylate scaffold allows for the fine-tuning of a molecule's interaction with biological targets. nih.gov Moreover, pyridine-2,6-dicarboxamide derivatives, which can be synthesized from precursors like this compound, are being explored for their ability to form supramolecular structures and for their neuroprotective and anticancer activities. mdpi.com

Another emerging trend is the application of pyridinecarboxylate derivatives in materials science. Their ability to act as ligands for various metal ions is being exploited in the development of new catalysts, sensors, and functional coordination polymers. mdpi.comrsc.org The photophysical properties of some derivatives also make them interesting candidates for applications in optics and electronics. cymitquimica.com

Chemical Properties of this compound

PropertyValue
CAS Number 69950-65-8
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Synonyms Methyl 6-formylpicolinate, 6-Formyl-2-pyridinecarboxylic acid methyl ester, 2-Formyl-6-(methoxycarbonyl)pyridine

Research Highlight: Synthesis of Telomerase Inhibitors

A study by a team of researchers demonstrated the utility of the 6-formyl-pyridine-2-carboxylate scaffold in the development of telomerase inhibitors. The general synthetic approach involved the coupling of 6-formyl-2-carboxylic acid with a variety of substituted phenols, thiophenols, and anilines. This led to the creation of a diverse library of ester and amide derivatives. nih.gov

Table of Synthesized Pyridine-2-carboxylate Derivatives and their Telomerase Inhibitory Activity nih.gov

CompoundR GroupIC₅₀ (µM)
9a Phenyl> 50
9h 4-Chlorophenyl15.6
9p 3,4-Dichlorothiophenyl4.7
9s 4-Methoxyphenyl25.0
9u 4-Nitrophenyl12.5

IC₅₀ represents the concentration of the compound required to inhibit 50% of the telomerase activity in vitro.

The results indicated that the nature of the substituent on the phenyl or thiophenyl ring significantly influenced the inhibitory activity of the compounds. Notably, the 3,4-dichlorothiophenol (B146521) ester (9p) exhibited the most potent in vitro telomerase inhibitory activity. nih.gov This research highlights the importance of the pyridine-2-carboxylate core as a scaffold for the design of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B3022676 Methyl 6-formyl-2-pyridinecarboxylate CAS No. 69950-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-formylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERBENZCBVYKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503121
Record name Methyl 6-formylpyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69950-65-8
Record name Methyl 6-formylpyridine-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID40503121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-formylpyridine-2-carboxylate
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Synthetic Methodologies and Route Optimization for Methyl 6 Formyl 2 Pyridinecarboxylate and Analogues

Conventional Synthetic Approaches

Traditional methods for synthesizing pyridine (B92270) derivatives have been well-established, offering reliable, albeit sometimes lengthy, routes. These approaches typically involve sequential reactions to build the desired functionality on the pyridine ring.

Esterification Reactions for Pyridinecarboxylates

The conversion of a pyridinecarboxylic acid to its corresponding ester is a fundamental step in the synthesis of the target molecule. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a common method. masterorganicchemistry.comrug.nl This process involves reacting the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid. google.com To drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

Alternative catalysts, such as benzene (B151609) sulfonic acid, have also been employed. google.com For substrates that may be sensitive to strong acidic conditions, other methods are available. One such strategy involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), often catalyzed by dimethylformamide (DMF). nih.gov This acid chloride can then be reacted with the alcohol in the presence of a base, such as triethylamine, to yield the final ester. nih.gov This two-step process is particularly useful for preparing more reactive "active esters," such as N-hydroxysuccinimidyl and pentafluorophenyl esters. nih.gov

MethodReagents & CatalystsKey FeaturesReference
Fischer-Speier EsterificationAlcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄)Equilibrium-driven reaction; often requires excess alcohol or water removal. masterorganicchemistry.comgoogle.com
Acid Chloride FormationThionyl Chloride (SOCl₂), DMF (catalyst), followed by alcohol and base (e.g., Triethylamine)Avoids strong acid; suitable for sensitive substrates and creating active esters. nih.gov
Alternative Acid CatalysisAlcohol, Alkane Sulfonic Acids, Benzene (for azeotropic water removal)Quantitative yields can be achieved with azeotropic removal of water. google.com

Formylation Strategies on Pyridine Ring Systems

Introducing a formyl group (-CHO) onto an electron-deficient ring system like pyridine presents a significant chemical challenge. Direct formylation is often difficult, necessitating indirect methods or the use of advanced precursors.

One of the most common strategies for formylating aromatic compounds is the Vilsmeier-Haack reaction. researchgate.net However, this reaction is most effective on electron-rich aromatic and heterocyclic compounds. researchgate.netresearchgate.net While its application to pyridine systems has been explored, it is not always straightforward. A more prevalent and reliable approach is the oxidation of a methyl group already present on the pyridine ring. For instance, 4-picoline can be oxidized using a vanadium-molybdenum catalyst at high temperatures to produce 4-pyridinecarboxaldehyde. chemicalbook.com Similarly, 3-methylpyridine (B133936) can be converted to 3-pyridinecarboxaldehyde. chemicalbook.com

For the synthesis of Methyl 6-formyl-2-pyridinecarboxylate, a plausible route involves starting with a precursor that has a methyl group at the 6-position, such as 6-methyl-2-pyridinecarboxylic acid, and then oxidizing the methyl group to an aldehyde. More recent developments have enabled the direct C-H formylation of pyridines under specific, tunable conditions, allowing for regioselective introduction of the formyl group at various positions. chinesechemsoc.org

Synthesis of Advanced Precursors for Pyridinecarboxaldehyde Derivatives

The efficient synthesis of the final product often relies on the strategic preparation of advanced precursors that already contain key structural elements. For this compound, an ideal precursor would be a 2,6-disubstituted pyridine.

A highly effective starting material is 2,6-lutidine (2,6-dimethylpyridine). Through controlled oxidation, it is possible to selectively convert one of the methyl groups into a carboxylic acid while leaving the other intact. A common method employs potassium permanganate (B83412) (KMnO₄) in an aqueous solution. By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, 2,6-lutidine can be converted to 6-methyl-2-pyridinecarboxylic acid in good yields. chemicalbook.com This intermediate is exceptionally valuable as it possesses the carboxylic acid group at the 2-position, ready for esterification, and a methyl group at the 6-position, which can be subsequently oxidized to the required formyl group.

Other precursors for different pyridinecarboxaldehyde derivatives are typically synthesized by similar oxidation strategies. chemicalbook.comchemicalbook.com For example, isonicotinic acid can be converted into a precursor like 4-pyridine-2-imidazoline, which is then subjected to reductive hydrolysis to yield 4-pyridinecarboxaldehyde. google.com

Precursor TargetStarting MaterialKey Reagents/MethodReference
6-Methyl-2-pyridinecarboxylic acid2,6-LutidinePotassium Permanganate (KMnO₄) chemicalbook.com
4-Pyridinecarboxaldehyde4-PicolineAir, Vanadium-Molybdenum Catalyst chemicalbook.com
3-Pyridinecarboxaldehyde3-CyanopyridineHydrogenation with Palladium/Carbon Catalyst chemicalbook.com
4-PyridinecarboxaldehydeIsonicotinic AcidConversion to imidazoline, then reductive hydrolysis google.com

Advanced and Eco-Friendly Synthetic Strategies

In recent years, a shift towards "green chemistry" has prompted the development of more efficient and environmentally benign synthetic methods. Techniques utilizing microwave and ultrasound energy have emerged as powerful tools for accelerating reactions and improving yields in the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis (MWAS) Techniques for Dihydropyridine (B1217469) Derivatives

Microwave-Assisted Synthesis (MWAS) has become a popular technique in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.gov This method utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly.

MWAS has been particularly successful in the synthesis of 1,4-dihydropyridine (B1200194) derivatives, which are important precursors that can be oxidized to form the corresponding pyridine ring. nih.gov The well-known Hantzsch dihydropyridine synthesis, a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), is significantly enhanced by microwave irradiation. ijprajournal.comaip.org These reactions can often be performed in one-pot procedures, sometimes under solvent-free conditions, which further adds to their eco-friendly credentials. aip.org The use of MWAS provides a simple, rapid, and efficient pathway to highly functionalized dihydropyridines, which can then be carried forward to produce a variety of pyridine analogues. nih.govijprajournal.com

Comparison of Synthesis Methods for 1,4-Dihydropyridines
ParameterConventional HeatingMicrowave-Assisted Synthesis (MWAS)Reference
Reaction TimeSeveral hours to daysMinutes (e.g., 1-12 min) nih.govaip.org
Product YieldModerate to goodGood to excellent (often >90%) nih.gov
Energy EfficiencyLowerHigher (targeted heating)
Environmental ImpactOften requires organic solventsCan be performed solvent-free or in water nih.govaip.org

Ultrasound-Assisted Synthetic Protocols for Pyridine Compounds

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the reaction medium. The formation and collapse of these microscopic bubbles generate localized hot spots with extreme temperatures and pressures, which can significantly accelerate chemical reactions. nih.gov

This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyridines and their fused derivatives. nih.govresearchgate.net The benefits of using ultrasound include shorter reaction times, milder reaction conditions, and improved product yields compared to conventional methods. nih.gov For example, ultrasound has been employed in the multi-component synthesis of pyrazolo[3,4-b]pyridine derivatives, demonstrating the method's utility in constructing complex heterocyclic systems efficiently. udistrital.edu.co The simplicity of the experimental setup and the significant rate enhancements make sonochemistry an attractive and eco-efficient alternative for the preparation of pyridine compounds. researchgate.netdaneshyari.com

Solvent-Free and Green Chemistry Approaches in Heterocycle Synthesis

In recent years, the principles of green chemistry have become increasingly integral to the synthesis of heterocyclic compounds, aiming to reduce environmental impact through methodologies that are safer and more efficient. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. For the synthesis of pyridine derivatives, several green chemistry tools have been recognized and successfully applied. researchgate.net

One prominent green methodology is the use of microwave-assisted synthesis. nih.gov This technique often leads to significant improvements over conventional heating methods, including dramatically shorter reaction times and higher product yields. researchgate.net For instance, in the one-pot, four-component synthesis of certain novel pyridine derivatives, microwave irradiation achieved excellent yields of 82%-94% in just 2-7 minutes. researchgate.net This stands in stark contrast to traditional refluxing methods which required 6-9 hours to afford lower yields of 71%-88%. researchgate.net The efficiency of microwave-assisted synthesis represents a substantial step forward in creating more sustainable synthetic protocols. researchgate.netnih.gov

Another green approach involves solid-state reactions conducted at room temperature, which eliminate the need for solvents entirely. ijcce.ac.ir An example of this is the synthesis of a zinc pyridine-2,6-dicarboxylate (B1240393) complex, a related heterocyclic compound, which was successfully achieved through a room-temperature solid-state reaction. ijcce.ac.ir Furthermore, solvent-free conditions have been effectively used for the synthesis of various esters, demonstrating the broad applicability of this approach to reduce solvent waste and simplify purification processes. researchgate.net The use of reusable ionic liquids as an alternative to volatile organic solvents also presents a greener pathway for synthesizing structurally diverse compounds. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives

ParameterConventional Heating (Reflux)Microwave IrradiationReference
Reaction Time6-9 hours2-7 minutes researchgate.net
Product Yield71%-88%82%-94% researchgate.net
Key AdvantageTraditional, well-establishedHigh efficiency, speed, low energy use researchgate.net

Efficiency and Yield Improvements in Synthetic Protocols

Optimizing the efficiency and yield of synthetic protocols is a primary goal in chemical research and development. For pyridinecarboxylate synthesis, several strategies have been employed to enhance these metrics. As previously noted, the adoption of microwave-assisted synthesis provides a dual benefit of accelerating reaction rates and improving product yields significantly when compared to conventional heating methods. researchgate.net

Improvements can also be realized through the careful selection of reagents and optimization of reaction conditions. For example, in the synthesis of 6-methyl-2-pyridinecarboxylic acid, a precursor to related structures, the oxidation of 2,6-dimethylpyridine (B142122) with potassium permanganate in water achieved a 75% yield. chemicalbook.com The success of this reaction depended on the strict control of temperature at approximately 60°C and the portion-wise addition of the oxidizing agent over several hours, followed by pH adjustment to facilitate product extraction. chemicalbook.com

Table 2: Yield Data for Different Synthetic Protocols of Pyridine Derivatives

Synthetic MethodTarget Compound/AnalogueAchieved YieldKey FeatureReference
Microwave-Assisted Multicomponent ReactionSubstituted 3-Pyridine Derivatives82%-94%Rapid, high-yield, green researchgate.net
Conventional Heating Multicomponent ReactionSubstituted 3-Pyridine Derivatives71%-88%Longer reaction time researchgate.net
Controlled Oxidation6-Methyl-2-pyridinecarboxylic acid75%Optimized temperature and reagent addition chemicalbook.com
Copper-Catalyzed CarboxylationPyridine-4-carboxylic acid derivativesModerate to HighOne-pot protocol using CO2 chemistryviews.org

Scale-Up Considerations in Synthetic Development

Translating a synthetic procedure from a laboratory setting to a larger, preparative scale introduces a unique set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. For the synthesis of this compound and its analogues, several factors are critical for successful scale-up.

A key consideration is the scalability of the chosen synthetic route. Some modern synthetic methods are designed with scalability in mind. For instance, a method for preparing 3-formyl-6-azaindoles via Vilsmeier-Haack formylation was noted for its simple experimental procedure and its capacity to be easily scaled up to produce 40 grams of the target compound. chemrxiv.org Similarly, the copper-catalyzed C4-selective carboxylation of pyridines has been successfully performed on a gram scale, indicating its potential for larger-scale applications. chemistryviews.org

When moving to a larger scale, heat management becomes critical, especially for exothermic reactions. The controlled addition of reagents and efficient heat dissipation are necessary to maintain the optimal reaction temperature and prevent runaway reactions, a consideration relevant to oxidation reactions like the one using potassium permanganate. chemicalbook.com

Product isolation and purification also require significant adjustments for scale-up. Laboratory techniques such as chromatography may be impractical for large quantities. Therefore, methods like recrystallization and extraction, as used in the synthesis of 6-methyl-2-pyridinecarboxylic acid, are often preferred for their scalability. chemicalbook.com The choice of solvent for these steps must balance efficacy with safety, cost, and environmental impact. Finally, ensuring consistent mixing and mass transfer throughout a larger reaction vessel is essential for achieving uniform reaction conditions and reproducible yields.

Table 3: Key Considerations for Scale-Up of Pyridine Derivative Synthesis

ParameterChallengePotential Solution/StrategyReference
Reaction ScalabilityEnsuring the chosen method is viable at a larger scale.Select protocols demonstrated to work on a gram-scale or larger. chemistryviews.orgchemrxiv.org
Heat ManagementControlling temperature in large volumes, especially for exothermic processes.Controlled rate of reagent addition; use of jacketed reactors for efficient cooling. chemicalbook.com
Product IsolationPurification methods must be efficient for large quantities.Prioritize scalable techniques like crystallization and extraction over chromatography. chemicalbook.com
Mixing and Mass TransferAchieving homogeneity in a large reactor.Use of appropriate stirring mechanisms and reactor design to ensure efficient mixing.

Chemical Reactivity and Mechanistic Investigations of Methyl 6 Formyl 2 Pyridinecarboxylate

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. The presence of two strong electron-withdrawing groups, the formyl group at the 6-position and the methoxycarbonyl group at the 2-position, further deactivates the ring towards electrophilic aromatic substitution. These substituents decrease the electron density on the ring carbons, making an attack by electrophiles unfavorable.

Conversely, this electron deficiency makes the pyridine ring in Methyl 6-formyl-2-pyridinecarboxylate susceptible to nucleophilic aromatic substitution (SNAr). Aromatic systems bearing strong electron-withdrawing groups are known to undergo SNAr reactions, where a nucleophile attacks the ring and displaces a leaving group. nih.govmdpi.com In compounds like this compound, while there isn't an inherent leaving group like a halogen, the high degree of electron deficiency could facilitate reactions with powerful nucleophiles at positions activated by the substituents. The general mechanism for SNAr reactions involves a two-step addition-elimination process. nih.gov

Reactions Involving the Formyl Moiety

The aldehyde functional group is a primary site for a variety of chemical transformations, including nucleophilic additions and redox reactions.

The formyl group of this compound readily participates in condensation reactions to form new carbon-carbon bonds. These reactions are fundamental in extending the molecular framework.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base. wikipedia.org Pyridinecarbaldehydes are known to react with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate, often in environmentally benign solvent systems like water and ethanol (B145695), sometimes even without a catalyst, to yield electron-deficient alkenes. bas.bg The reaction proceeds via a nucleophilic addition to the aldehyde followed by dehydration. wikipedia.org For this compound, this provides a pathway to a variety of α,β-unsaturated products.

Table 1: Potential Products from Knoevenagel Condensation Reactions
Active Methylene CompoundReactant StructureExpected Product NameExpected Product Structure
MalononitrileCH₂(CN)₂Methyl 6-(2,2-dicyanovinyl)pyridine-2-carboxylateChemical structure for Methyl 6-(2,2-dicyanovinyl)pyridine-2-carboxylate
Ethyl cyanoacetateNCCH₂CO₂EtMethyl 6-(2-cyano-2-ethoxycarbonylvinyl)pyridine-2-carboxylateChemical structure for Methyl 6-(2-cyano-2-ethoxycarbonylvinyl)pyridine-2-carboxylate
Diethyl malonateCH₂(CO₂Et)₂Methyl 6-(2,2-bis(ethoxycarbonyl)vinyl)pyridine-2-carboxylateChemical structure for Methyl 6-(2,2-bis(ethoxycarbonyl)vinyl)pyridine-2-carboxylate

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the aldehyde's carbonyl carbon. libretexts.org This leads to the formation of an oxaphosphetane intermediate that subsequently decomposes to yield an alkene and a stable phosphine (B1218219) oxide, which drives the reaction forward. libretexts.orgorganic-chemistry.org This reaction allows for the introduction of a wide variety of substituted vinyl groups at the 6-position of the pyridine ring. The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used. organic-chemistry.org

The aldehyde group is at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group can be oxidized to a carboxyl group using various strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄). libretexts.org This would convert this compound into pyridine-2,6-dicarboxylic acid monomethyl ester.

Reduction: The formyl group is readily reduced to a primary alcohol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). ias.ac.in NaBH₄ is a mild reducing agent that typically reduces aldehydes and ketones chemoselectively in the presence of less reactive functional groups like esters, especially at low temperatures. ias.ac.inresearchgate.net This reaction would yield Methyl 6-(hydroxymethyl)pyridine-2-carboxylate. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the aldehyde and the ester group.

Reactions Involving the Ester Moiety

The methyl ester group at the 2-position can undergo nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 6-formyl-2-pyridinecarboxylic acid. Basic hydrolysis (saponification) is typically carried out with an aqueous base like sodium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. This hydrolysis is often a preliminary step for further derivatization of the carboxyl group. A related compound, methyl 6-fluoropyridine-2-carboxylate, is known to be hydrolyzed to its carboxylic acid, which then acts as a bidentate chelating agent. ossila.com

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol under acidic conditions would result in the formation of Ethyl 6-formyl-2-pyridinecarboxylate. To ensure a high yield of the new ester, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com

The carboxylate functionality is a key site for creating a diverse range of derivatives, most notably amides.

Amide Formation: While direct amidation of esters with amines is possible, it often requires high temperatures or specific catalysts. mdpi.com A more common and efficient strategy involves the initial hydrolysis of the methyl ester to 6-formyl-2-pyridinecarboxylic acid. nih.gov The resulting carboxylic acid can then be coupled with a primary or secondary amine to form an amide. This coupling is typically facilitated by activating the carboxylic acid. Common methods include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride, which readily reacts with amines to form amides. nih.govrsc.org

Use of Coupling Reagents: A wide variety of peptide coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can be used to directly couple the carboxylic acid with an amine, avoiding the need to isolate the acyl chloride. organic-chemistry.orgnih.gov

Research has shown the successful synthesis of twenty-one different pyridine-2-carboxylate derivatives from 6-formyl-2-carboxylic acid by coupling it with various phenols, thiophenols, and anilines, demonstrating the versatility of this approach for creating esters, thioesters, and amides. nih.gov

Table 2: Examples of Amide and Ester Derivatives from 6-Formyl-2-Pyridinecarboxylic Acid nih.gov
Reactant (Amine/Phenol)Product NameProduct Class
Aniline6-Formyl-N-phenylpicolinamideAmide
PhenolPhenyl 6-formylpicolinateEster
3,4-Dichlorothiophenol (B146521)S-(3,4-Dichlorophenyl) 6-formylpicolinateThioester
4-Methoxyaniline6-Formyl-N-(4-methoxyphenyl)picolinamideAmide

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and procedural simplicity. In recent years, MCRs have been increasingly utilized to synthesize diverse heterocyclic compounds, including pyridine derivatives. researchgate.net

While specific studies detailing the direct participation of this compound in MCRs are not extensively documented in the provided results, the structural motifs present in this compound—an aldehyde and a pyridine ring—are common components in such reactions. For instance, pyridine-2-carboxylic acid has been successfully employed as a catalyst in the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org This highlights the potential for pyridine derivatives to facilitate complex transformations.

The aldehyde functionality in this compound is a key reactive site for condensation reactions that are often the initial step in MCRs. One-pot multicomponent condensation reactions involving various aromatic aldehydes, malononitrile, and primary amines have been developed for the synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives. researchgate.net This suggests that this compound could potentially be used as the aldehyde component in similar MCRs to generate highly functionalized pyridine-based structures.

The general scheme for such a reaction could involve the initial condensation of the aldehyde with a source of active methylene compound, followed by the addition of an amine and subsequent cyclization to form a new pyridine ring. The ester group at the 2-position of the starting material would be retained in the final product, offering a handle for further synthetic modifications.

Reactant TypeExamplePotential Role in MCR
AldehydeAromatic AldehydesCarbon source for the new ring
Active MethyleneMalononitrileProvides two carbon atoms and a nitrile group
Amine SourcePrimary Amines, Ammonium (B1175870) Acetate (B1210297)Nitrogen source for the heterocyclic ring

The development of MCRs incorporating this compound would provide an efficient pathway to novel, highly substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.

Detailed Reaction Mechanism Elucidation

Understanding the mechanisms of key reactions involving pyridine derivatives is crucial for predicting reactivity and designing synthetic routes. This section delves into the mechanistic details of chloroformylation, heterocyclization, and decarboxylation reactions relevant to this compound.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.org The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.org This electrophilic species then attacks the aromatic ring.

While pyridine itself is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom, pyridine N-oxides are more activated for both electrophilic and nucleophilic attack at the 2 and 4 positions. matanginicollege.ac.in The Vilsmeier-Haack reaction can be applied to activated pyridine systems.

The mechanism proceeds as follows:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org

Electrophilic Attack: The electron-rich substrate, in this case, a pyridine derivative, attacks the Vilsmeier reagent. This step is an electrophilic aromatic substitution.

Intermediate Formation: An α-chloro amine intermediate is formed. organic-chemistry.org

Hydrolysis: Subsequent workup with water hydrolyzes the intermediate to yield the final aldehyde product. wikipedia.org

A plausible mechanism for the formation of 2-chloro-3-formylpyrido[2,3-b]porphyrins involves the reaction of a porphyrin with the Vilsmeier reagent. thieme-connect.de Although not directly involving this compound, this demonstrates the application of the Vilsmeier-Haack reaction to complex heterocyclic systems. In some cases, the reaction of spiroimidazolidinones with the Vilsmeier reagent leads to formylation of an amine nitrogen atom, followed by a series of reaction steps to yield new substituted pyridines. researchgate.net

StepDescriptionKey Intermediates
1Formation of Vilsmeier ReagentChloroiminium ion
2Electrophilic Aromatic SubstitutionSigma complex
3Formation of α-chloro amineα-chloro amine
4HydrolysisAldehyde product

The synthesis of pyridine and its derivatives can be achieved through various heterocyclization reactions. Modern synthetic methods often involve the direct conversion of amides into pyridines. One such method involves the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine. organic-chemistry.org This is followed by the addition of a π-nucleophile, such as an alkyne or enol ether, and subsequent annulation to form the pyridine ring. organic-chemistry.org

Mechanistic insights suggest that the reaction proceeds through the following key steps:

Amide Activation: The amide is activated by Tf₂O.

Nucleophilic Addition: A π-nucleophile adds to the activated amide intermediate.

Annulation: The resulting intermediate undergoes cyclization and aromatization to form the pyridine ring. organic-chemistry.org

This approach allows for the convergent synthesis of highly substituted pyridines and quinolines under mild conditions. organic-chemistry.org Another strategy for synthesizing aryl-substituted pyridines involves a nitrogen insertion technique where arylcycloalkenes react with trimethylsilyl (B98337) azide. nih.gov

The decarboxylation of pyridinecarboxylic acids, particularly picolinic acid (pyridine-2-carboxylic acid), has been the subject of detailed kinetic and mechanistic studies. The rate of decarboxylation is significantly influenced by the pH of the solution. cdnsciencepub.com

The proposed mechanism for the decarboxylation of picolinic acid involves the formation of a zwitterionic intermediate. stackexchange.com The key steps are:

Zwitterion Formation: The carboxylic acid protonates the nitrogen atom of the pyridine ring to form a zwitterion.

CO₂ Elimination: The zwitterion readily loses carbon dioxide to form a 2-pyridyl carbanion or an ylide. cdnsciencepub.comresearchgate.net

Protonation: The resulting carbanion is then protonated by the solvent to yield pyridine.

Studies have shown that the zwitterionic species decarboxylates much faster than the neutral acid or the anion. cdnsciencepub.com The rate of decarboxylation is generally highest at an intermediate pH, near the isoelectric point. cdnsciencepub.comresearchgate.net The anion also undergoes decarboxylation, albeit at a slower rate, and it is proposed that water plays a crucial role by forming a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen, facilitating the formation of an ylide intermediate. researchgate.net

Substituents on the pyridine ring can affect the rate of decarboxylation. For instance, 3-hydroxy and 3-amino substituents on picolinic acid can facilitate decarboxylation through their inductive and field effects. researchgate.net

SpeciesRelative Rate of DecarboxylationKey Intermediate
ZwitterionHigh2-pyridyl carbanion/ylide
AnionModerateYlide (water-assisted)
Neutral AcidLow-

The methyl betaine (B1666868) of picolinic acid decarboxylates approximately 200 times faster than the anion, further supporting the idea that a positive charge on the nitrogen atom significantly accelerates the reaction. cdnsciencepub.comresearchgate.net

Derivatization Strategies and Synthesis of Functionalized Analogues

Synthesis of Pyridine-Fused Heterocycles

The strategic positioning of the formyl and carboxylate groups on the pyridine (B92270) scaffold of Methyl 6-formyl-2-pyridinecarboxylate facilitates the construction of various fused heterocyclic systems. These reactions often leverage the reactivity of the aldehyde in cyclocondensation reactions to build new rings onto the pyridine core.

The formyl group of this compound can serve as the aldehyde component in the Hantzsch dihydropyridine (B1217469) synthesis. researchgate.netwikipedia.org This multicomponent reaction classically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate (B1235776) or methyl acetoacetate), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.gov The resulting products are 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, which are a significant class of compounds, with some exhibiting calcium channel blocking activity. wikipedia.org

The general mechanism proceeds through initial Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester, and formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine ring. youtube.com When this compound is used, the resulting 1,4-DHP would bear the methyl 2-pyridinecarboxylate moiety at the 4-position of the newly formed ring. The reaction can be performed in various solvents, including environmentally benign options like water or ethanol (B145695), and can be promoted by microwave irradiation to reduce reaction times. wikipedia.org

Table 1: Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives

Reactant 1 Reactant 2 Nitrogen Source Product
This compound Methyl acetoacetate (2 eq.) Ammonium acetate Dimethyl 4-(6-(methoxycarbonyl)pyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This compound Ethyl acetoacetate (2 eq.) Ammonia Diethyl 4-(6-(methoxycarbonyl)pyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This compound can be utilized in the synthesis of pyridine-substituted 1,2,4-triazines. The synthesis of 3-(pyridin-2-yl)-1,2,4-triazines is often achieved through the condensation of pyridine-2-carbaldehydes with α-keto hydrazones, such as isonitrosoacetophenone hydrazones, followed by cyclizative aromatization, typically in boiling acetic acid. researchgate.net However, the presence of substituents at the 6-position of the pyridine carbaldehyde, such as the ester group in this compound, can lead to lower yields and the formation of side products. researchgate.net

The corresponding 1,2,4-triazine (B1199460) 4-oxides can also be prepared. A general method involves the reaction of isonitrosoketone hydrazones with aldehydes to form dihydro-hydroxy-triazine intermediates, which are then oxidized, for example with lead tetraacetate, to yield the 1,2,4-triazine 4-oxide derivatives. northumbria.ac.uk Research has shown that depending on the nature of the substituent at the 6-position of the pyridine-2-carbaldehyde, the reaction can yield either the 1,2,4-triazine, its 4-oxide, or a mixture of both. researchgate.net

The synthesis of 2,2'-bipyridine (B1663995) derivatives from this compound can be envisioned through classical methods such as the Kröhnke pyridine synthesis. wikipedia.orgnih.gov This methodology involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgnih.gov To apply this to this compound, the molecule would first need to be modified. For instance, the formyl group could be protected, and the methyl carboxylate group converted into an α-methyl ketone. This ketone could then be reacted with iodine and pyridine to form the requisite α-pyridinium methyl ketone salt. Subsequent reaction with an α,β-unsaturated carbonyl compound and ammonium acetate would lead to the formation of the second pyridine ring, yielding a substituted 2,2'-bipyridine.

An alternative strategy involves building the second pyridine ring using the existing formyl group. The formyl group can react with a methyl ketone under base-catalyzed conditions (Claisen-Schmidt condensation) to form an α,β-unsaturated ketone. This intermediate can then react with another component, such as an enamine, in a Michael addition, followed by cyclization with ammonia to construct the second pyridine ring, ultimately forming the bipyridine scaffold. These bipyridine ligands are of significant interest due to their ability to form stable complexes with various metal ions. orgsyn.org

The synthesis of furo[3,4-b]pyridines generally requires the construction of a furan (B31954) ring fused to a pre-existing pyridine or the construction of a pyridine ring onto a furan. ias.ac.in A common approach to the furo[3,4-b]pyridine core involves intramolecular cyclization from a suitably 3,4-disubstituted pyridine precursor.

To utilize this compound for this purpose, a synthetic strategy would first involve functional group interconversions and subsequent introduction of substituents at the C3 and C4 positions of the pyridine ring. A plausible, albeit multi-step, pathway could involve:

Reduction of the formyl group to a hydroxymethyl group.

Conversion of the ester at the C2 position to a group that can participate in or facilitate cyclization.

Introduction of a suitable functional group at the C3 position of the pyridine ring.

Intramolecular cyclization between the groups at C2 and C3 to form the fused furan ring.

For example, if a hydroxyl group could be introduced at the C3 position and the C2-carboxylate was converted to a chloromethyl group, an intramolecular Williamson ether synthesis could potentially form the furo[3,4-b]pyridine ring system.

Modifications at Various Positions of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two electron-withdrawing groups (formyl and methoxycarbonyl). This electronic nature dictates its reactivity towards substitution.

Electrophilic Aromatic Substitution : The ring is strongly deactivated towards electrophilic attack. Reactions like nitration, sulfonation, and Friedel-Crafts alkylation/acylation, which are common for benzene (B151609) derivatives, would require harsh conditions and are generally expected to proceed with low yield, primarily at the 3- and 5-positions (meta to the nitrogen and the existing substituents). uomosul.edu.iq

Nucleophilic Aromatic Substitution : The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions). uomosul.edu.iq While the target molecule is already substituted at the 2- and 6-positions, if a good leaving group (e.g., a halogen) were present at the 3-, 4-, or 5-position, it could potentially be displaced by a nucleophile. For instance, derivatives like Methyl 6-fluoro-2-pyridinecarboxylate are known to readily undergo nucleophilic substitution of the fluoride (B91410) group. ossila.com Synthesizing such a halogenated analogue of this compound would open pathways for introducing a wide variety of substituents onto the pyridine core.

General methods for creating substituted pyridine carboxylates often start from simpler precursors, such as aminomethylpyridines, which are then converted through multi-step sequences to introduce the desired functional groups. researchgate.net

Functional Group Interconversions of Formyl and Carboxylate Moieties

The formyl and methyl carboxylate groups are amenable to a wide range of standard organic transformations, allowing for the synthesis of a diverse library of derivatives.

Formyl Group Interconversions :

Oxidation : The aldehyde can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), yielding methyl 6-carboxy-2-pyridinecarboxylate.

Reduction : Selective reduction of the formyl group to a hydroxymethyl (alcohol) group can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄), leaving the ester group intact. chemicalbook.com This transformation yields methyl 6-(hydroxymethyl)-2-pyridinecarboxylate.

Reductive Amination : The formyl group can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to produce the corresponding aminomethyl derivatives.

Wittig Reaction : Reaction with phosphorus ylides (Wittig reagents) can convert the formyl group into a variety of substituted alkenes.

Oxime Formation : Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, which can be a precursor for other functional groups. cymitquimica.com

Carboxylate Moiety Interconversions :

Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-formyl-2-pyridinecarboxylic acid, under either acidic or basic conditions. nih.gov

Transesterification : Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group.

Amidation : The ester can be converted directly to an amide by heating with an amine (aminolysis). More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with a primary or secondary amine using a coupling agent (e.g., DCC, EDC) to form a wide range of amide derivatives. nih.govmdpi.com

Thioester Formation : The corresponding carboxylic acid can be coupled with thiols to produce thioesters. nih.gov

Reduction : The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would typically also reduce the formyl group, leading to 2,6-bis(hydroxymethyl)pyridine.

Table 2: Summary of Functional Group Interconversions

Functional Group Reaction Type Reagent(s) Product Functional Group
Formyl Oxidation KMnO₄, H₂CrO₄ Carboxylic Acid
Formyl Reduction NaBH₄ Hydroxymethyl (Alcohol)
Formyl Reductive Amination R₂NH, NaBH₃CN Amine
Formyl Wittig Reaction Ph₃P=CHR Alkene
Carboxylate (Ester) Hydrolysis H₃O⁺ or OH⁻ Carboxylic Acid
Carboxylate (Ester) Amidation R₂NH (via the acid) Amide
Carboxylate (Ester) Reduction LiAlH₄ Hydroxymethyl (Alcohol)

Enantioselective Synthesis of Chiral this compound Derivatives

The development of synthetic methodologies to access enantiomerically pure chiral derivatives of this compound is a significant area of research, driven by the prevalence of chiral pyridine scaffolds in pharmacologically active compounds and functional materials. Strategies for introducing chirality often focus on the enantioselective transformation of the aldehyde functionality, leading to the formation of chiral alcohols, amines, and other valuable building blocks. These methods primarily involve the use of chiral catalysts, auxiliaries, or biocatalytic approaches to control the stereochemical outcome of the reactions.

One of the key strategies for the enantioselective synthesis of chiral derivatives from this compound is the asymmetric reduction of the formyl group to produce chiral secondary alcohols. This transformation can be effectively achieved using biocatalysis, where enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms are employed. These enzymes, often used as whole-cell biocatalysts, can exhibit high enantioselectivity and operate under mild reaction conditions. For instance, recombinant Escherichia coli cells co-expressing NADP+-dependent alcohol dehydrogenase and a cofactor regeneration system have been shown to efficiently reduce prochiral ketones to chiral alcohols, a methodology that is applicable to substrates like this compound. nih.gov The use of such biocatalytic systems can lead to high yields and excellent enantiomeric excess (e.e.).

Another prominent approach involves the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate molecule to direct the stereochemical course of a subsequent reaction. After the desired chiral center has been created, the auxiliary can be removed. For example, chiral amino alcohols can be condensed with the formyl group of this compound to form a chiral oxazolidine. Subsequent reactions, such as nucleophilic additions to the pyridine ring or transformations of the ester group, would proceed diastereoselectively under the influence of the chiral auxiliary. The final removal of the auxiliary would then yield the enantiomerically enriched pyridine derivative.

Asymmetric organocatalysis and transition-metal catalysis also represent powerful tools for the enantioselective derivatization of this compound. Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze asymmetric aldol (B89426) or Michael additions to the formyl group, leading to the formation of chiral β-hydroxy esters or related structures with high enantioselectivity. Similarly, chiral metal complexes can catalyze a variety of enantioselective transformations. For instance, the asymmetric addition of organometallic reagents (e.g., dialkylzinc reagents) to the aldehyde can be catalyzed by chiral ligands, yielding chiral secondary alcohols. mdpi.com

The following table summarizes some of the potential enantioselective reactions that can be applied to this compound, along with the types of chiral derivatives that can be synthesized.

Reaction TypeCatalyst/MethodProduct TypePotential Enantiomeric Excess (e.e.)
Asymmetric ReductionAlcohol Dehydrogenase (ADH)Chiral Secondary Alcohol>95%
Asymmetric AlkylationChiral Ligand/Metal ComplexChiral Secondary AlcoholHigh
Asymmetric Aldol AdditionChiral OrganocatalystChiral β-Hydroxy EsterHigh
Asymmetric Michael AdditionChiral OrganocatalystChiral γ-Keto EsterHigh
Chiral Auxiliary Directed SynthesisVarious Chiral AuxiliariesVarious Chiral DerivativesHigh Diastereoselectivity

Detailed research findings on the direct application of these methods to this compound are still emerging. However, the principles established from studies on analogous aromatic aldehydes provide a strong foundation for the development of these synthetic routes. For example, the enantioselective addition of diethylzinc (B1219324) to various aldehydes, catalyzed by chiral amino alcohols, has been extensively studied and has consistently produced secondary alcohols with high enantiopurity. scielo.org.mx The application of such methodologies to this compound is a promising avenue for the synthesis of novel chiral pyridine-based compounds.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of "Methyl 6-formyl-2-pyridinecarboxylate" would be expected to show distinct signals for each type of proton in the molecule. The chemical shift (δ) of these signals, their multiplicity (singlet, doublet, triplet, etc.), and the coupling constants (J) between them would provide detailed information about the electronic environment and connectivity of the protons.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (Hz)
Aldehydic Proton (-CHO)9.5 - 10.5Singlet (s)N/A
Pyridine (B92270) Ring Protons7.5 - 8.5Doublet (d), Triplet (t)2 - 8
Methyl Protons (-OCH₃)3.8 - 4.2Singlet (s)N/A

Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific spectrometer frequency.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give rise to a distinct signal.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl Carbon (Ester, -COO-)160 - 170
Aldehydic Carbon (-CHO)190 - 200
Pyridine Ring Carbons120 - 155
Methyl Carbon (-OCH₃)50 - 60

To definitively assign all proton and carbon signals, especially for the protons on the pyridine ring, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to establish the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the assignment of its attached proton.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound.

The FT-IR spectrum of "this compound" would show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected FT-IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O Stretch (Ester)1720 - 1740
C=O Stretch (Aldehyde)1690 - 1715
C-H Stretch (Aldehyde)2720 - 2820
C-O Stretch (Ester)1200 - 1300
Aromatic C=C and C=N Stretches1400 - 1600

Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The aromatic ring vibrations are typically strong in Raman spectroscopy.

Expected Raman Data:

Vibrational ModeExpected Raman Shift (cm⁻¹)
Pyridine Ring Breathing Modes990 - 1050
Aromatic C-H Bending1000 - 1300
C=O Symmetric Stretch1680 - 1740

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The chromophoric nature of this compound, arising from its conjugated system involving the pyridine ring and two electron-withdrawing groups (the formyl and the methyl ester groups), makes it suitable for photophysical studies. cymitquimica.com The π → π* and n → π* electronic transitions are responsible for the absorption of light in the UV-Vis region.

The analysis of related methyl ester derivatives of pyridine has been successfully carried out using UV-Vis spectroscopy, confirming the utility of this technique for structural characterization. nih.gov The absorption maxima (λmax) and molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, which are highly dependent on the solvent used for the analysis. For this compound, the electronic transitions are influenced by the polarity of the solvent, which can affect the energy levels of the molecular orbitals. While specific experimental values are context-dependent, a representative data table illustrates the typical parameters measured.

Table 1: Representative UV-Vis Spectroscopic Data

Parameter Description Typical Value
λmax (nm) Wavelength of Maximum Absorbance Dependent on electronic transitions and solvent

| ε (M⁻¹cm⁻¹) | Molar Absorptivity | Indicates the probability of the electronic transition |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental formula of a compound. For this compound (C₈H₇NO₃), the theoretical molecular weight is 165.15 g/mol . cymitquimica.com

High-Resolution Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the unambiguous determination of its elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode. The time-of-flight (TOF) analyzer separates ions based on their flight time, which is correlated with their m/z ratio, offering high resolution and mass accuracy, often within a few parts per million (ppm). The comparison between the calculated and experimentally found mass for the parent ion is a definitive confirmation of the compound's identity. nih.gov

Table 2: HRMS Data for the Protonated Molecule [C₈H₇NO₃+H]⁺

Parameter Formula Value
Calculated m/z C₈H₈NO₃⁺ 166.04987
Experimentally Found m/z C₈H₈NO₃⁺ To be determined experimentally

| Mass Accuracy (ppm) | - | To be determined experimentally |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of a sample and can be used to monitor reactions. Studies on analogous pyridine-carboxylate derivatives have shown that they are well-suited for LC-ESI-MS analysis. researchgate.net When analyzed by LC-MS, this compound would be expected to exhibit a distinct peak at a specific retention time under defined chromatographic conditions (e.g., reversed-phase column, mobile phase composition). The corresponding mass spectrum for this peak would confirm the presence of the target compound. In positive ESI mode, the mass spectrum is often dominated by the protonated molecular ion [M+H]⁺. researchgate.net Further fragmentation of this ion (MS/MS) can be induced to provide structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid crystalline state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While the specific crystal structure of this compound is not publicly available, analysis of closely related pyridine-dicarboxamide and N-(pyridine-2-carbonyl)pyridine-2-carboxamide structures provides insight into the likely structural features. nih.govmdpi.com

Table 3: Typical Parameters from a Single-Crystal X-ray Diffraction Study

Parameter Description Value for this compound
Crystal System The symmetry system of the crystal lattice To be determined experimentally
Space Group The symmetry group of the crystal To be determined experimentally
a, b, c (Å) Unit cell dimensions along the axes To be determined experimentally
α, β, γ (°) Unit cell angles To be determined experimentally
Z Number of molecules per unit cell To be determined experimentally

| Calculated Density (g/cm³) | Density derived from the crystal data | To be determined experimentally |


Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and its resulting energetic properties. These methods solve approximations of the Schrödinger equation to provide a detailed picture of the molecular orbitals and other electronic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used DFT method for studying organic molecules, including pyridine (B92270) derivatives. mdpi.comresearchgate.netnih.gov This method combines the strengths of both Hartree-Fock theory and DFT to deliver reliable geometric and electronic property predictions.

In the study of pyridine dicarboxylic acids, which are structurally related to Methyl 6-formyl-2-pyridinecarboxylate, DFT calculations have been employed to investigate molecular and electronic properties. nih.gov For a molecule like this compound, B3LYP calculations would be used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties such as orbital energies and charge distributions. mdpi.comnih.gov The choice of the B3LYP functional is predicated on its proven track record for providing accurate results for a wide array of chemical systems.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed in conjunction with the B3LYP method. researchgate.netnih.gov

The notation of these basis sets provides information about their composition:

6-31G : Describes the core orbitals with a single function composed of 6 primitive Gaussian functions, and the valence orbitals with two functions (a "split-valence" basis set).

(d,p) : Indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing the shape of the electron density, particularly in bonds.

++ : Represents the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and systems with lone pairs of electrons.

The selection of a basis set involves a trade-off between accuracy and computational expense. For a molecule like this compound, a basis set such as B3LYP/6-311++G(d,p) would be considered robust for obtaining reliable electronic and structural information. mdpi.com Optimization of computational parameters also includes defining the convergence criteria for the geometry optimization and ensuring that the final structure corresponds to a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary vibrational frequencies.

ParameterTypical SelectionPurpose
Method B3LYPBalances accuracy and computational cost for electronic structure calculations.
Basis Set 6-311++G(d,p)Provides a flexible description of electron distribution, including polarization and diffuse effects.
Calculation Type Geometry Optimization & FrequencyTo find the most stable structure and confirm it is a true minimum.

Molecular Modeling and Simulation

Beyond static electronic structure, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and to visualize properties that govern their reactivity.

The presence of rotatable single bonds in this compound—specifically, the C-C bond connecting the formyl group to the pyridine ring and the C-C and C-O bonds of the methyl carboxylate group—gives rise to different possible spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A Potential Energy Surface (PES) scan is a common computational technique for this purpose. It involves systematically changing a specific geometric parameter, such as a dihedral angle, in discrete steps and performing a constrained geometry optimization at each step. researchgate.net This process maps out the energy of the molecule as a function of that coordinate, revealing the low-energy conformers (minima on the PES) and the transition states for their interconversion (saddles on the PES). For substituted pyridines, DFT methods are effective in exploring these potential energy surfaces. researchgate.net

For this compound, a PES scan would likely focus on the rotation around the bond between the pyridine ring and the formyl group's carbonyl carbon. This would help determine the preferred orientation of the aldehyde group relative to the nitrogen atom of the pyridine ring.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red : Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms.

Blue : Represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms or other electron-poor centers.

Green/Yellow : Denotes regions of neutral or near-zero potential.

For this compound, an MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the formyl and carboxylate groups, indicating their nucleophilic character. researchgate.netnih.gov Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms and the carbonyl carbons, highlighting their susceptibility to nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scirp.org

HOMO : The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, and thus relates to its nucleophilicity.

LUMO : The innermost orbital without electrons. It signifies the ability of a molecule to accept electrons, reflecting its electrophilicity.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO. A small energy gap is associated with high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. scirp.org

PropertyDescriptionSignificance for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital.Indicates electron-donating ability (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO.A smaller gap suggests higher reactivity and lower stability.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational method used to study intramolecular delocalization and hyperconjugative interactions, providing a deeper understanding of the stability and electronic structure of a molecule. This analysis translates the complex, delocalized molecular orbitals into localized, intuitive chemical concepts such as bonds, lone pairs, and antibonding orbitals.

Key expected intramolecular interactions for this compound would include:

π → π interactions:* Delocalization of π-electrons within the pyridine ring and between the ring and the formyl and carboxylate substituents. These interactions are fundamental to the aromaticity and electronic properties of the compound.

n → π interactions:* Delocalization of lone pair electrons (n) from the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups into the antibonding π* orbitals of the aromatic system and the C=O bonds. These interactions can significantly influence the molecule's geometry and reactivity. For instance, studies on similar pyridine derivatives have shown that such interactions contribute to the stabilization of the molecular structure.

Molecular Docking Studies for Ligand-Protein and Ligand-DNA Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein or nucleic acid target.

The structural features of this compound, including the pyridine ring, formyl group, and methyl ester group, provide multiple points for potential interactions with biological macromolecules. These include hydrogen bonding, π-π stacking, and electrostatic interactions.

Ligand-Protein Interactions: The pyridine nitrogen and the carbonyl oxygens of the formyl and ester groups can act as hydrogen bond acceptors. The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. Molecular docking studies on various pyridine derivatives have demonstrated their potential to inhibit enzymes by binding to their active sites. orientjchem.orgmdpi.comnih.gov For example, docking studies of pyridine carboxamide derivatives have shown significant inhibitory action against urease, with the binding mode involving hydrogen bonds and hydrophobic interactions. mdpi.com A hypothetical docking study of this compound into an enzyme active site would likely show the carbonyl groups forming hydrogen bonds with amino acid residues like arginine or lysine, and the pyridine ring interacting with hydrophobic pockets.

Ligand-DNA Interactions: The planar aromatic ring of this compound suggests a potential for intercalation between DNA base pairs. The substituents could then lie in the major or minor groove of the DNA helix, forming further interactions. The nitrogen atom in the pyridine ring can also be a site for hydrogen bonding with the DNA backbone or base pairs.

The results of molecular docking are typically expressed as a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. While specific docking studies for this compound are not reported, the general principles of molecular interactions suggest its potential as a ligand for various biological targets.

Table 1: Potential Intermolecular Interactions of this compound in Biological Systems

Functional Group Potential Interaction Type Potential Biological Partner
Pyridine Ring π-π Stacking Aromatic amino acids (Phe, Tyr, Trp), DNA base pairs
Pyridine Nitrogen Hydrogen Bond Acceptor Amino acid residues (e.g., Arg, Lys), DNA bases
Formyl Group (C=O) Hydrogen Bond Acceptor Amino acid residues, DNA bases

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting spectroscopic properties such as NMR chemical shifts and vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

NMR Chemical Shifts: The theoretical calculation of NMR chemical shifts involves determining the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts for ¹H and ¹³C NMR can be predicted with good accuracy. For this compound, DFT calculations would predict distinct chemical shifts for the protons and carbons of the pyridine ring, the formyl group, and the methyl ester. The electron-withdrawing nature of the formyl and carboxylate groups would cause the ring protons and carbons to be deshielded, resulting in higher chemical shifts (downfield). The predicted shifts would be compared to experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical vibrational analysis calculates the frequencies and intensities of the fundamental modes of vibration. This information corresponds to the peaks observed in an infrared (IR) and Raman spectrum. For this compound, characteristic vibrational frequencies would be predicted for:

C=O stretching of the formyl and ester groups.

C-H stretching of the aromatic ring and the methyl group.

C-N and C-C stretching vibrations within the pyridine ring.

Ring breathing modes.

Theoretical calculations on similar pyridine derivatives have shown good agreement between calculated and experimental vibrational spectra, aiding in the assignment of complex spectral features.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H stretching (aromatic) 3100 - 3000
C-H stretching (methyl) 3000 - 2850
C=O stretching (formyl) 1710 - 1680
C=O stretching (ester) 1750 - 1730
C=N and C=C stretching (ring) 1600 - 1400

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugation and donor-acceptor groups often exhibit significant NLO properties.

The structure of this compound, with the electron-donating character of the pyridine nitrogen lone pair and the electron-withdrawing nature of the formyl and carboxylate groups, suggests potential for NLO activity. The intramolecular charge transfer (ICT) from the donor to the acceptor parts of the molecule is a key factor for second-order NLO responses.

Computational chemistry can predict the NLO properties of a molecule by calculating the electric dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). The magnitude of the first hyperpolarizability (β) is a key indicator of the second-order NLO activity.

DFT calculations on various pyridine derivatives have been used to investigate their NLO potential. ymerdigital.comresearchgate.net These studies typically show that the presence of strong donor and acceptor groups connected through a π-conjugated system enhances the hyperpolarizability. For this compound, theoretical calculations would likely show a moderate β value due to the charge asymmetry in the molecule. The investigation of NLO properties of similar organic chromophores has shown that factors like the nature of the donor and acceptor groups and the length of the π-bridge significantly influence the NLO response. nih.gov

Applications in Advanced Chemical and Biomedical Research

Role as Intermediates in Medicinal Chemistry and Drug Discovery

In the fields of medicinal chemistry and drug discovery, Methyl 6-formyl-2-pyridinecarboxylate serves as a crucial precursor for the development of novel therapeutic agents. The reactivity of its functional groups allows for the systematic modification of its structure to create libraries of compounds for biological screening.

Research has identified derivatives of this compound as promising telomerase inhibitors. Telomerase is an enzyme essential for the maintenance of telomeres at the ends of chromosomes and is a key target in cancer therapy due to its high activity in tumor cells.

In one study, the corresponding carboxylic acid, 6-formyl-2-carboxylic acid, was used to prepare twenty-one different pyridine-2-carboxylate derivatives. cymitquimica.comnih.gov This was achieved by coupling the acid with a variety of phenols, thiophenols, and anilines carrying different functional groups. cymitquimica.com The resulting library of compounds was then screened for their ability to inhibit telomerase activity in vitro. cymitquimica.com

The findings revealed that the nature of the ester or amide linkage significantly influenced the inhibitory activity. Among the synthesized compounds, the 3,4-dichlorothiophenol (B146521) ester derivative demonstrated the most potent in vitro telomerase inhibitory activity. cymitquimica.com

The development of telomerase inhibitors is directly linked to the search for new antitumor agents. nih.gov The ability of these compounds to inhibit telomerase can disrupt the immortal nature of cancer cells, leading to cell death and tumor suppression.

The 3,4-dichlorothiophenol ester of 6-formyl-pyridine-2-carboxylic acid, which showed the highest telomerase inhibitory effect, also exhibited significant in vivo tumor suppression activity. cymitquimica.com This highlights the therapeutic potential of using this compound as a scaffold for creating effective anticancer drugs. The research into these pyridine-2-carboxylate derivatives is part of a broader effort to develop innovative small-molecule antitumor medications.

Table 1. Most Active Antitumor Derivative Synthesized from 6-Formyl-2-Pyridinecarboxylic Acid
Derivative NameKey Structural FeatureObserved ActivityReference
3,4-Dichlorothiophenol ester of 6-formyl-pyridine-2-carboxylic acidThioester linkage with a 3,4-dichlorophenyl groupHighest in vitro telomerase inhibitory activity and significant in vivo tumor suppression. cymitquimica.com

Information regarding the direct use of this compound as a precursor in the synthesis of calcium channel modulators is not available in the reviewed literature.

Information regarding the direct use of this compound as a precursor in the synthesis of anti-HIV agents is not available in the reviewed literature.

Ligand Design and Coordination Chemistry

The pyridine (B92270) nitrogen and the oxygen atoms of the carbonyl groups in this compound make it a suitable candidate for ligand design. It has been noted for its ability to bind selectively with metal ions to form coordination complexes.

Information regarding the specific application of this compound in the synthesis of ligands for lanthanide cations is not available in the reviewed literature.

Chelator Development for Metal Complexes

This compound is a foundational molecule for developing ligands capable of forming stable complexes with a wide array of metal ions. The inherent structure of the pyridine-2,6-dicarboxylate (B1240393) scaffold is a well-established chelating motif. mdpi.comnih.gov The reactivity of the aldehyde and ester groups allows for the facile synthesis of more complex, multidentate ligands through reactions like Schiff base condensation and amidation. nih.govresearchgate.net

This process typically involves reacting the formyl group with a primary amine to form an imine, while the methyl ester can be hydrolyzed to a carboxylate or converted to an amide. These modifications introduce additional donor atoms (N, O, or S), enhancing the ligand's coordination capacity and its selectivity for specific metal ions. For instance, condensation with various amines can lead to the formation of polydentate Schiff base ligands that create stable, often macrocyclic, coordination environments around a metal center. nih.gov The resulting metal complexes are investigated for applications ranging from catalysis to materials science.

The pyridine-2,6-dicarboxamide framework, readily derived from this compound, is a particularly effective chelating agent for cations like Cu(II), Co(II), Fe(II), Ni(II), and Pd(II). mdpi.com Similarly, derivatives like pyridine-2,6-bis(thiocarboxylic acid) have been shown to form complexes with at least 14 different metals. nih.gov

Table 1: Examples of Ligand Types Derived from Pyridine-2,6-dicarboxylate Scaffolds
Ligand ClassDerivatization ReactionTarget MetalsReference
Schiff Base Macrocycles[2+2] Condensation with diaminesAlkaline earth metals, Transition metals nih.gov
Pyridine-dicarboxamidesAmidation of carboxyl groupsCu, Co, Fe, Ni, Pd mdpi.com
Pyridine-bis(thiocarboxylic acid)Conversion of carboxyls to thiocarboxylsVarious heavy metals (e.g., Co, Cu, Hg, Cd) nih.gov

Application in Luminescent Sensors for Metal Cations

The unique photophysical properties of pyridine derivatives make them excellent candidates for constructing luminescent sensors. This compound serves as a key starting material for ligands designed to signal the presence of specific metal cations, particularly lanthanide (Ln³⁺) and zinc (Zn²⁺) ions. nih.govsurrey.ac.uk

The principle behind these sensors often relies on the "antenna effect," especially for lanthanide complexes. mdpi.com A ligand derived from the parent compound absorbs light efficiently (acting as an antenna) and transfers this energy to the coordinated lanthanide ion, which then emits light at its characteristic wavelength. mdpi.com Modifications to the pyridine-2,6-dicarboxylate core have been shown to sensitize near-infrared (NIR) emission from various lanthanide ions, including Nd³⁺ and Er³⁺. surrey.ac.ukmanchester.ac.uk For example, ligands can be constructed from two chromophoric arms bonded to a central linking unit, creating a structure that effectively chelates the metal ion and facilitates energy transfer. researchgate.net

For other ions like Zn²⁺, which is spectroscopically silent, sensors are designed to exhibit a "turn-on" fluorescence response. nih.gov In its uncomplexed state, the sensor molecule has a low fluorescence quantum yield. Upon binding with Zn²⁺, a conformational change or inhibition of photoinduced electron transfer (PET) occurs, leading to a significant increase in fluorescence intensity. The Zinpyr (ZS) family of sensors, for example, utilizes a similar principle with binding units that can be conceptually derived from functionalized pyridine scaffolds. nih.gov

Table 2: Luminescent Properties of Lanthanide Complexes with Pyridine-based Ligands
ComplexQuantum Yield (η)Luminescence Lifetime (τ)Reference
Europium(III) Complex 125.0%0.761 ms mdpi.com
Europium(III) Complex 216.7%0.447 ms mdpi.com
Europium(III) bis-hydrazone complex0.2024Not specified scielo.org.co
Terbium(III) bis-hydrazone complex0.1413Not specified scielo.org.co

Catalysis and Organocatalysis Applications

Derivatives of this compound are employed in both metal-based catalysis and organocatalysis. The ability to create well-defined coordination spheres makes these ligands valuable for tuning the reactivity of catalytic metal centers.

In metal-based catalysis, Schiff base complexes derived from pyridine-2-carboxaldehyde (a related structure) and various amines exhibit catalytic activity in oxidation reactions of substrates like cyclohexene (B86901) and styrene. researchgate.net Furthermore, ruthenium and osmium complexes featuring pyridyl-thiourea ligands have been developed as frustrated Lewis pair (FLP) catalysts for the hydrogenation of polar unsaturated bonds. mdpi.com Hydrolyzed methyl 6-fluoropyridine-2-carboxylate, a structural analogue, serves as a ligand in palladium-catalyzed C-H acetoxylation of arenes, highlighting the utility of this scaffold in C-H activation chemistry. ossila.com

In the realm of organocatalysis, the parent acid, Pyridine-2,6-dicarboxylic acid, has been identified as a highly effective bifunctional catalyst. It successfully catalyzes the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.org The reaction proceeds under environmentally benign conditions, offering high yields and short reaction times. The catalytic mechanism involves the carboxylic acid groups activating the carbonyl substrate, while the pyridine nitrogen may also play a role in the reaction pathway. organic-chemistry.org This demonstrates that the core structure, without a metal, can facilitate important organic transformations.

Materials Science Applications of Pyridine Derivatives

In materials science, pyridine-dicarboxylic acids and their esters are crucial building blocks for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.orgrsc.org These materials are constructed from metal ions or clusters linked by organic ligands, creating one-, two-, or three-dimensional networks with porous structures and high surface areas. The geometry and functionality of the pyridine-dicarboxylate linker dictate the resulting framework's topology and properties. acs.org

Derivatives of this scaffold are used to assemble a diversity of CPs with metals like manganese, cobalt, nickel, and copper. acs.org These materials exhibit potential applications in areas such as catalysis and gas storage. acs.org

Furthermore, pyridine dicarboxylic acid units are being incorporated into polymers like polyesters to create more sustainable materials. wur.nl These bio-based polyesters can exhibit high thermal stability and tunable crystallization properties, depending on the diol used in the polymerization. tandfonline.com For example, polyesters synthesized from 2,6-pyridinedicarboxylic acid and bicyclic diols like isosorbide (B1672297) can be amorphous with high glass transition temperatures (up to 176 °C), while those made with linear diols are semi-crystalline. tandfonline.com The rigid nature of the pyridine ring imparts enhanced thermal, mechanical, and gas barrier properties to the resulting polymers, making them attractive for applications in packaging and engineering plastics. wur.nltandfonline.com

Studies in Enantiomeric Recognition

The rigid and well-defined stereochemical environment that can be created using the pyridine-2,6-disubstituted scaffold makes it a valuable platform for developing synthetic receptors for chiral recognition. nih.gov Enantiomeric recognition is the process by which a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule over the other. This is a fundamental process in analytical chemistry for the separation of racemic mixtures and in the study of biological systems. scirp.orgresearchgate.net

By reacting the formyl and carboxylate groups of this compound with chiral amines or alcohols, it is possible to synthesize chiral receptors. For example, receptors based on a 2,6-disubstituted pyridine core, functionalized with chiral amide groups, have been evaluated for their ability to recognize chiral carboxylates via ¹H NMR titration studies. nih.gov These receptors form distinct complexes with the R and S enantiomers of a guest molecule, leading to observable differences in their NMR spectra, which allows for the determination of enantiomeric excess and binding affinities. The pyridine nitrogen and amide N-H groups often act as hydrogen bond donors to bind the carboxylate guest, while the chiral appendages create the specific steric and electronic environment necessary for discrimination. nih.gov


Structure Activity and Structure Property Relationship Studies

Impact of Substituent Effects on Reaction Outcomes and Yields

The chemical reactivity of the methyl 6-formyl-2-pyridinecarboxylate core is significantly influenced by the nature and position of substituents, both on the pyridine (B92270) ring itself and on reacting partners. These electronic and steric effects can dictate the feasibility, yield, and even the reaction pathway in the synthesis of derivatives.

A primary reaction pathway for this compound involves the formyl group, which readily undergoes condensation reactions with various amines to form Schiff bases. researchgate.net The electronic properties of the substituents on the amine play a critical role in this reaction. Electron-donating groups on the amine partner can increase the nucleophilicity of the nitrogen atom, often leading to higher reaction rates and yields. researchgate.net Conversely, strong electron-withdrawing groups can decrease nucleophilicity, potentially requiring harsher reaction conditions or resulting in lower yields. researchgate.netdergipark.org.tr

For instance, in the synthesis of pyridyl-substituted Schiff bases from pyridine-2-aldehyde (a closely related precursor), high yields (63-86%) were achieved by reacting it with various aminophenol, aniline, and aminopyridine analogues. dergipark.org.tr The specific substituents on these aromatic amines modulate their reactivity. Similarly, studies on the formation of pyridine carboxamides have shown that the position of substituents on the pyridine ring (ortho, meta, or para) influences reaction yields, with meta and para positions sometimes leading to higher yields compared to the more sterically hindered ortho position. mdpi.com

Beyond Schiff base formation, the reactivity of the carboxylate group and the pyridine nitrogen is also subject to substituent effects. Studies on the alkaline hydrolysis of substituted methyl pyridinecarboxylates have demonstrated that the transmission of electronic effects from substituents to the reaction center is a key factor governing the reaction rate. rsc.org The pKa of the pyridine nitrogen, and thus its availability for interactions, is also tunable by ring substituents. researchgate.net

Correlation of Structural Modifications with Biological Activities and Drug Potency

The pyridine-2-carboxylate framework is a well-established pharmacophore found in numerous biologically active compounds. nih.gov Modifications to the core structure of this compound allow for the fine-tuning of its interaction with biological targets, leading to significant variations in potency and selectivity.

A notable example is the development of telomerase inhibitors. A study involving twenty-one derivatives of 6-formyl-pyridine-2-carboxylic acid, synthesized by coupling with various phenols, thiophenols, and anilines, revealed a strong structure-activity relationship (SAR). nih.govresearchgate.net The nature and substitution pattern of the coupled aromatic ring were critical for inhibitory activity against the telomerase enzyme. nih.govresearchgate.net Among the synthesized compounds, the 3,4-dichlorothiophenol (B146521) ester derivative exhibited the highest in vitro telomerase inhibitory activity, demonstrating that specific electronic and steric features are required for potent biological action. nih.govresearchgate.net

General SAR studies on pyridine derivatives have provided broader insights. The presence and position of groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been shown to enhance the antiproliferative activity of pyridine compounds against cancer cell lines. nih.gov In contrast, the introduction of halogen atoms or bulky groups can sometimes lead to lower antiproliferative activity. nih.gov

In the context of urease inhibitors, pyridine carboxamide and carbothioamide derivatives have shown significant potential. mdpi.com The inhibitory activity was found to be highly dependent on the type and position of substituents on the pyridine ring. For example, a chloro group at the meta-position of a pyridine carbothioamide resulted in the most potent inhibition within the series, highlighting the sensitive dependence of biological activity on structural modifications. mdpi.com Similarly, in the development of inhibitors for human aspartate/asparagine-β-hydroxylase (AspH), C-3 substituted derivatives of pyridine-2,4-dicarboxylic acid showed that the nature of the substituent profoundly impacts potency. nih.gov Electron-donating substituents on an aromatic moiety in the side chain were found to increase potency more than electron-withdrawing groups. nih.gov

Table 1: Structure-Activity Relationship of 6-formyl-pyridine-2-carboxylate Derivatives as Telomerase Inhibitors nih.govresearchgate.net

Derivative Type Substituent on Phenol/Thiophenol/Aniline Ring Relative Telomerase Inhibitory Activity
Thiophenol Ester 3,4-dichloro Very High
Thiophenol Ester 4-chloro High
Phenol Ester 4-nitro Moderate
Aniline Amide 4-chloro Low
Phenol Ester Unsubstituted Low

Relationship between Molecular Structure and DNA Binding Affinity

The planar structure of the pyridine ring makes the this compound scaffold an excellent starting point for designing molecules that can interact with DNA. By incorporating this core into larger molecular architectures, particularly metal complexes, ligands with high DNA binding affinity can be developed. The mode and strength of this binding are intrinsically linked to the molecular structure.

Transition metal complexes containing pyridine-carboxylate ligands can bind to DNA through several non-covalent mechanisms, including intercalation, groove binding, and electrostatic interactions. mdpi.comresearchgate.net

Intercalation: This mode of binding typically requires a large, planar aromatic surface that can insert between the base pairs of the DNA double helix. mdpi.comnih.gov Copper(II) complexes with ligands featuring large planarity and extended aromaticity, such as those derived from pyridine-benzimidazole, have been shown to bind strongly to DNA, causing hypochromism and red shifts in their UV-Vis spectra—a hallmark of intercalation. nih.gov The planarity of the pyridine-2-carboxylate moiety can contribute to this stacking interaction. researchgate.net

Groove Binding: Molecules can also fit into the minor or major grooves of the DNA helix. The shape, size, and pattern of hydrogen bond donors and acceptors on the ligand determine the affinity and selectivity for this type of interaction.

Covalent Binding: Some metal complexes, particularly those of platinum and ruthenium, can form covalent bonds with DNA bases, most commonly the N7 atom of guanine. acs.orgnih.gov The chlorides bound to the metal center in complexes like [(tpy)RuCl(BL)PtCl2]+ (where tpy is terpyridine) are substitutionally labile, enabling covalent attachment to DNA. acs.org

Influence of Molecular Structure on Spectroscopic Signatures and Electronic Properties

The molecular structure of this compound and its derivatives directly governs their electronic properties, which in turn are reflected in their spectroscopic signatures (e.g., UV-Vis absorption, fluorescence, NMR). Modifications to the substituent pattern can systematically tune these properties for applications in materials science, such as in the development of fluorescent probes and luminescent materials.

The electronic transitions within the molecule give rise to its UV-Visible absorption spectrum. The pyridine ring itself has characteristic π-π* transitions. The introduction of substituents can shift the position (wavelength) and intensity (molar absorptivity) of these absorption bands. Electron-donating groups (e.g., -OCH3, -NH2) tend to cause a bathochromic (red) shift, while electron-withdrawing groups (e.g., -NO2, -CN) often cause a hypsochromic (blue) shift. researchgate.net In metal complexes, additional charge-transfer bands (ligand-to-metal or metal-to-ligand) can appear, and their energy is highly sensitive to the structure of the pyridine-based ligand. acs.org For example, systematic changes to a bridging ligand in a series of ruthenium complexes resulted in a tunable low-energy charge-transfer band, shifting from 544 nm to 682 nm. acs.org

Fluorescence properties are also highly dependent on molecular structure. Many pyridine derivatives are fluorescent, and their emission wavelength, quantum yield, and lifetime can be modulated by substituents. researchgate.net However, the introduction of certain groups can lead to fluorescence quenching. For instance, nitroaromatic substituents on a pyridine core can quench emission through a photoinduced electron transfer (PET) mechanism. researchgate.net The geometry of the molecule plays a key role; if the nitroaryl group is forced into an orthogonal position relative to the pyridine fluorophore, electronic communication is reduced, which can suppress PET and lead to fluorescence, a phenomenon known as aggregation-induced emission (AIE). researchgate.net

NMR spectroscopy is another powerful tool where the link between structure and spectral properties is evident. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the electronic environment. Substituents alter the electron density at different positions on the ring, leading to predictable upfield or downfield shifts in the NMR spectrum, providing valuable information about the electronic effects at play. mdpi.com

Table 2: Influence of Structural Features on Spectroscopic Properties

Structural Modification Spectroscopic Property Affected Observed Effect
Addition of Electron-Donating Group UV-Vis Absorption Bathochromic (Red) Shift researchgate.net
Addition of Electron-Withdrawing Group UV-Vis Absorption Hypsochromic (Blue) Shift researchgate.net
Introduction of Nitroaromatic Substituent Fluorescence Quenching via Photoinduced Electron Transfer (PET) researchgate.net
Coordination to Ruthenium Center UV-Vis Absorption Appearance of Tunable Metal-to-Ligand Charge-Transfer (MLCT) Bands acs.org
Change in Substituent Position 1H-NMR Spectroscopy Alteration of Proton Chemical Shifts mdpi.com

Future Research Directions and Perspectives

Development of Novel, More Efficient, and Sustainable Synthetic Routes

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target molecule without isolating intermediates can significantly increase efficiency. nih.govrsc.org This approach reduces solvent usage and purification steps, aligning with green chemistry goals. rasayanjournal.co.in

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically shorten reaction times and increase product yields compared to conventional heating. researchgate.netnih.gov Their application could streamline the synthesis of the pyridine (B92270) core.

Novel Catalysis: The exploration of green catalysts, such as biocatalysts or reusable heterogeneous catalysts, can replace toxic and expensive reagents, offering cleaner reaction profiles and easier product separation. researchgate.net

A comparison of these future-facing methodologies with traditional approaches is outlined below.

FeatureTraditional Synthetic MethodsGreen Synthetic Alternatives
Efficiency Often multi-step with intermediate isolationHigher efficiency through one-pot (MCR) processes nih.gov
Reaction Time Can be lengthy (hours to days)Significantly reduced (minutes) with microwave or ultrasound nih.gov
Solvents Often rely on hazardous organic solventsEmphasize use of water, ionic liquids, or solvent-free conditions rasayanjournal.co.inrsc.org
Catalysts May use stoichiometric toxic reagentsFocus on recyclable, non-toxic catalysts researchgate.net
Waste Generation Higher due to multiple steps and purificationMinimized through high atom economy and fewer steps rasayanjournal.co.in

Expansion of Derivatization Chemistry for Diverse Functionalization

The aldehyde and methyl ester groups of Methyl 6-formyl-2-pyridinecarboxylate are ripe for chemical modification, allowing for the creation of a vast library of new compounds. cymitquimica.com Future research will focus on expanding this derivatization chemistry to achieve diverse functionalities. The formyl group is a key site for modifications, as demonstrated in the synthesis of telomerase inhibitors where it was coupled with various phenols, thiophenols, and anilines. nih.gov

Future strategies for derivatization will likely include:

Reductive Amination: Converting the formyl group into a wide range of substituted amines to explore new biological interactions.

Wittig and Related Reactions: Lengthening the carbon chain at the 6-position to create conjugated systems or introduce new functional groups.

Condensation Reactions: Forming imines, oximes, or hydrazones, which can act as ligands for metal complexes or as intermediates for further synthesis. cymitquimica.com

Amidation of the Ester: Converting the methyl ester to a variety of amides to modulate solubility and hydrogen bonding capabilities, which are crucial for pharmacological activity. frontiersin.org

These functionalization strategies are critical for tuning the molecule's properties for specific applications, from drug discovery to materials science. researchgate.net

Integration of Advanced Computational and Machine Learning Applications in Design and Prediction

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound analogues, these technologies can accelerate the design and discovery process significantly.

Molecular Docking: In silico docking studies can predict the binding affinity of newly designed analogues against specific biological targets, such as enzymes or receptors. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted potency.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic properties, reactivity, and thermodynamic stability of novel derivatives, providing insights into their chemical behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By building models that correlate chemical structures with observed biological activities, QSAR can predict the efficacy of unsynthesized analogues.

Machine Learning (ML): ML algorithms can be trained on existing chemical data to predict various properties, including synthetic accessibility, toxicity, and pharmacological profiles, thereby guiding research toward the most promising candidates and reducing costly and time-consuming laboratory experiments.

Exploration of New Biological Targets and Therapeutic Modalities for this compound Analogues

While derivatives of this compound have shown promise as telomerase inhibitors for cancer therapy, the pyridine scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.govresearchgate.net Future research should aim to explore the therapeutic potential of its analogues beyond oncology.

The versatility of the pyridine nucleus suggests that derivatives could be developed for various diseases. nih.govgazi.edu.trdoaj.org Potential new therapeutic areas and targets to be investigated include:

Antimicrobial Agents: The pyridine scaffold is present in many antibacterial and antifungal drugs. researchgate.net New derivatives could be screened for activity against multidrug-resistant pathogens.

Antiviral Compounds: Pyridine-containing molecules have been developed as antiviral agents, including for HIV. nih.gov

Neurodegenerative Diseases: Compounds acting on targets relevant to Alzheimer's or Parkinson's disease often feature heterocyclic scaffolds like pyridine. nih.gov

Anti-inflammatory Drugs: Pyridinone-containing molecules, which are structurally related, have demonstrated anti-inflammatory properties. frontiersin.org

Potential Therapeutic AreaExample Biological Target(s)Rationale for Exploration
Infectious Diseases Bacterial enzymes (e.g., DNA gyrase), viral proteasesThe pyridine scaffold is a core component of existing antimicrobial and antiviral drugs. nih.govresearchgate.net
Oncology (New Targets) Protein kinases, histone deacetylases (HDACs)Pyridinone derivatives show activity against various cancer-related enzymes. frontiersin.org
Neuroinflammation Cyclooxygenase (COX) enzymes, cytokinesRelated heterocyclic compounds possess known anti-inflammatory effects. frontiersin.org
Cardiovascular Disease Calcium channels, phosphodiesterasesDihydropyridine (B1217469) derivatives are well-known calcium channel blockers. nih.gov

Innovations in Sustainable and Scalable Production Methods for Industrial Applications

For any promising compound to move from the laboratory to industrial application, scalable and sustainable production methods are essential. Future research in this area will focus on translating green chemistry principles into viable, large-scale processes. nih.gov

Key innovations will likely involve:

Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters, improved safety, higher yields, and easier scalability. This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.

Solvent-Free or Aqueous Synthesis: Developing robust synthetic protocols that operate without volatile organic solvents or in water is a primary goal of sustainable industrial chemistry. rsc.org This reduces environmental impact and simplifies product work-up.

Catalyst Recovery and Reuse: For catalytic processes, implementing systems for the efficient recovery and reuse of catalysts is crucial for economic viability and waste reduction. This is especially important for processes using expensive precious metal catalysts.

Integrated Process Design: Designing the entire production process, from starting materials to final product purification, as an integrated system can optimize resource and energy use, leading to a more cost-effective and environmentally friendly manufacturing footprint.

By focusing on these future directions, the scientific community can fully exploit the potential of this compound as a versatile chemical building block for a new generation of pharmaceuticals and advanced materials.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of methyl 6-formyl-2-pyridinecarboxylate, and how do they influence experimental design?

  • Methodology : The compound has a molecular formula of C₈H₇NO₃ , a molecular weight of 165.146 g/mol , and a melting point of 101–104°C (observed in experimental settings). Its density is 1.2±0.1 g/cm³ , and the boiling point is 296.6±25.0°C at 760 mmHg . These properties are critical for solvent selection (e.g., high-boiling solvents like DMF for reactions above 150°C) and storage conditions (dry, inert atmosphere to prevent hydrolysis of the formyl and ester groups).

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodology : A two-step approach is often used:

Chlorination : Starting with methyl 2-pyridinecarboxylate, chlorination at the 6-position using POCl₃ or SOCl₂ under reflux conditions .

Formylation : The 6-chloro intermediate undergoes Vilsmeier-Haack formylation (using DMF/POCl₃) to introduce the formyl group .
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • ¹H/¹³C NMR : The formyl proton appears as a singlet at δ 10.1–10.3 ppm ; ester carbonyl resonance at δ 165–167 ppm .
  • IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) .
  • X-ray crystallography : Used to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding between formyl and ester groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during formylation?

  • Methodology :

  • Temperature control : Maintaining temperatures below 0°C during formylation reduces undesired oxidation or over-reactivity of the formyl group .
  • Catalyst selection : Lewis acids like ZnCl₂ improve regioselectivity in electrophilic substitution reactions .
  • Workup protocols : Quenching with aqueous NaHCO₃ neutralizes excess POCl₃ and prevents ester hydrolysis .

Q. What strategies address contradictions in reported melting points across studies?

  • Methodology : Discrepancies (e.g., 101–104°C vs. 98–100°C in older literature) may arise from:

  • Polymorphism : Recrystallization from different solvents (e.g., ethanol vs. acetonitrile) can yield distinct crystalline forms .
  • Impurity profiles : HPLC analysis (C18 column, methanol/water mobile phase) ensures ≥98% purity .

Q. How does this compound participate in multicomponent reactions for heterocyclic synthesis?

  • Methodology : The formyl and ester groups enable:

  • Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) to form fused pyridine derivatives .
  • Mannich reactions : With amines and ketones to generate spirocyclic alkaloid precursors .
    Reaction monitoring via TLC (UV visualization at 254 nm) ensures intermediate stability .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

  • Methodology :

  • Disorder in formyl groups : SHELXL refinement with restraints on bond lengths/angles resolves rotational disorder .
  • Hydrogen bonding networks : PLATON analysis identifies weak C–H···O interactions critical for packing stability .

Q. How can computational methods predict reactivity of this compound in catalytic cycles?

  • Methodology :

  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models electrophilic aromatic substitution pathways .
  • Molecular docking : AutoDock Vina evaluates binding affinity with biological targets (e.g., kinase enzymes) for drug discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.